molecular formula C19H19NO4 B5692980 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate

4-nitrophenyl 3-(4-tert-butylphenyl)acrylate

Cat. No. B5692980
M. Wt: 325.4 g/mol
InChI Key: GCUUAWCVNSMFMF-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of acrylate, which is widely used in various fields of chemistry. The chemical structure of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is shown below:

Mechanism of Action

The mechanism of action of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate is not fully understood. However, it is believed that the compound undergoes a photochemical reaction when exposed to light. This reaction results in the formation of a radical species, which can react with other molecules in the system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate have not been extensively studied. However, it has been shown to have low toxicity levels in vitro studies. It is important to note that this compound should only be handled by trained professionals in a laboratory setting.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various materials, making it a valuable tool for researchers in different fields. However, one of the limitations of using this compound is its sensitivity to light. This can make it difficult to handle and store, requiring special precautions to be taken.

Future Directions

There are several future directions for research on 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate. One potential area of research is in the development of new materials with unique properties. This compound has already shown promising results in the synthesis of polymers, but further studies are needed to fully understand its potential. Another area of research is in the study of the photochemical properties of this compound. Understanding the mechanism of action of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate could lead to the development of new photoresponsive materials. Finally, more studies are needed to fully understand the toxicity and environmental impact of this compound. This will be important for ensuring safe handling and disposal of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate in the future.

Synthesis Methods

The synthesis of 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the reaction of 4-nitrophenol and 4-tert-butylcinnamic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using column chromatography to obtain pure 4-nitrophenyl 3-(4-tert-butylphenyl)acrylate.

Scientific Research Applications

4-nitrophenyl 3-(4-tert-butylphenyl)acrylate has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the development of new materials with unique properties. This compound has been used as a building block for the synthesis of polymers, which have shown promising properties such as high thermal stability and mechanical strength.

properties

IUPAC Name

(4-nitrophenyl) (E)-3-(4-tert-butylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(21)24-17-11-9-16(10-12-17)20(22)23/h4-13H,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUUAWCVNSMFMF-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitrophenyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate

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